molecular formula C18H12N4O B12572888 3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine CAS No. 602279-33-4

3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine

Cat. No.: B12572888
CAS No.: 602279-33-4
M. Wt: 300.3 g/mol
InChI Key: LVQZUQPYMAPPGD-UHFFFAOYSA-N
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Description

3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound that features both oxazole and triazine rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine typically involves the formation of the oxazole ring followed by the triazine ring. One common method involves the reaction of 2-aminobenzonitrile with benzaldehyde to form the oxazole ring, followed by cyclization with hydrazine hydrate to form the triazine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve heating and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole and triazine N-oxides, while reduction can yield reduced oxazole and triazine derivatives .

Scientific Research Applications

3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. Additionally, it can modulate the activity of various intracellular kinases, such as extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which play roles in cell signaling and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor that also contains an oxazole ring.

    Aleglitazar: An antidiabetic drug with an oxazole moiety.

Uniqueness

3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine is unique due to its combination of oxazole and triazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

CAS No.

602279-33-4

Molecular Formula

C18H12N4O

Molecular Weight

300.3 g/mol

IUPAC Name

2-(5,6-diphenyl-1,2,4-triazin-3-yl)-1,3-oxazole

InChI

InChI=1S/C18H12N4O/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)21-22-17(20-15)18-19-11-12-23-18/h1-12H

InChI Key

LVQZUQPYMAPPGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=NC=CO3)C4=CC=CC=C4

Origin of Product

United States

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